Cyclopropyl-(2-p-tolylethyl)amine
Description
Cyclopropyl-(2-p-tolylethyl)amine is a secondary amine featuring a cyclopropyl group attached to an ethyl chain substituted with a para-methylphenyl (p-tolyl) group. Its IUPAC name is N-[2-(4-methylphenyl)ethyl]cyclopropanamine, with the molecular formula C₁₂H₁₇N and a molecular weight of 175.28 g/mol (calculated). The compound is identified by CAS number 625435-22-5 and InChIKey BNLAPXNSMIAMIO-UHFFFAOYSA-N . Limited data exist on its synthesis, but analogous compounds (e.g., benzyl- or fluorobenzyl-substituted cyclopropylamines) are typically synthesized via alkylation of cyclopropylamine with appropriate halides .
Properties
CAS No. |
625435-22-5 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-9-13-12-6-7-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
BNLAPXNSMIAMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl-(2-p-tolylethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with amines. Another method involves the use of phase transfer catalysis, which facilitates the cyclization and hydrolysis steps necessary for the formation of cyclopropylamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-p-tolylethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Cyclopropyl-(2-p-tolylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: This compound derivatives have potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of cyclopropyl-(2-p-tolylethyl)amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins and enzymes. This rigidity also increases the metabolic stability of the compound, making it more effective in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of cyclopropylamine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:
Key Observations:
Substituent Size and Bioactivity :
- Bulkier groups (e.g., cyclohexyl in ) reduce antiplasmodial activity (EC₅₀ 2.5 µM vs. 0.9–1.3 µM for cyclopropyl) . The p-tolylethyl group in the target compound may similarly hinder solubility or target binding.
- Smaller substituents (e.g., triazolopyridazine in ) enable BRD4 inhibition at ~100 µM .
Electronic Effects: Electron-withdrawing groups (e.g., fluoro in ) may enhance stability but reduce basicity, affecting protonation and receptor interactions.
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Properties
- Solubility : Cyclopropylamines with aromatic substituents (e.g., p-tolyl, benzyl) often exhibit low solubility due to hydrophobicity, as seen in compound 2 (), where solubility issues precluded IC₅₀ determination .
- Stability : Tertiary amines (e.g., piperidinyl derivatives in ) show better metabolic stability compared to secondary amines like the target compound .
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